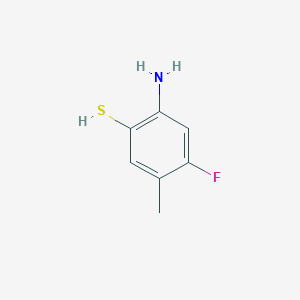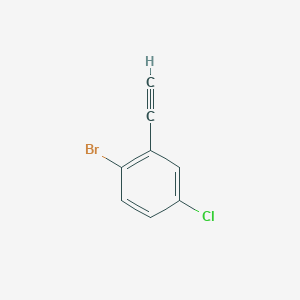
1-Bromo-4-chloro-2-ethynylbenzene
Vue d'ensemble
Description
1-Bromo-4-chloro-2-ethynylbenzene is a haloalkyne . It has the molecular formula C8H4BrCl .
Synthesis Analysis
The synthesis of benzene derivatives like 1-Bromo-4-chloro-2-ethynylbenzene often involves electrophilic aromatic substitution . This process includes two steps: the formation of a sigma-bond to the benzene ring by the electrophile, generating a positively charged intermediate, and the removal of a proton from this intermediate, yielding a substituted benzene ring .
Molecular Structure Analysis
The molecular structure of 1-Bromo-4-chloro-2-ethynylbenzene consists of a benzene ring with a bromine atom, a chlorine atom, and an ethynyl group attached .
Chemical Reactions Analysis
1-Bromo-4-chloro-2-ethynylbenzene can undergo various chemical reactions. For instance, it can undergo Sonogashira coupling with methyl 2-iodobenzoate to form a bromo tolane derivative .
Physical And Chemical Properties Analysis
1-Bromo-4-chloro-2-ethynylbenzene is a solid substance . Its molecular weight is 181.03 .
Applications De Recherche Scientifique
Synthesis and Functionalization
1-Bromo-4-chloro-2-ethynylbenzene is utilized in the synthesis of complex organic structures. For example, Kawase et al. (2009) described its use in the synthesis of dibenzopentalenes using nickel(0) complexes. This process is significant for forming multiple carbon-carbon bonds in a single reaction step, and the resulting dibenzopentalenes exhibit unique electronic properties, comparable to those of known conductive organic materials (Kawase et al., 2009).
Analytical Techniques and Properties
Oonk et al. (1998) provided a novel approach for assessing the vapor pressure data of crystalline substances including 1-bromo-4-chlorobenzene, a compound similar to 1-Bromo-4-chloro-2-ethynylbenzene. This study is crucial for understanding the thermodynamic properties of such compounds at different temperatures (Oonk et al., 1998).
Organic Reactions
Vinogradova et al. (2009) explored the use of similar compounds in the formation of cinnolines, a class of nitrogen-containing heterocycles, via Richter-type cyclization. This method highlights the potential of 1-bromo-4-chloro-2-ethynylbenzene derivatives in creating structurally diverse molecules (Vinogradova et al., 2009).
Catalysis
In a study by Odedra et al. (2007), derivatives of 1-ethynylbenzene, which is structurally related to 1-Bromo-4-chloro-2-ethynylbenzene, were cyclized using a ruthenium catalyst. This process demonstrates the compound's potential in catalysis and organic synthesis (Odedra et al., 2007).
Mécanisme D'action
Target of Action
The primary target of 1-Bromo-4-chloro-2-ethynylbenzene is the benzene ring . The benzene ring is a crucial component of many biological molecules, and its modification can lead to significant changes in the properties and functions of these molecules .
Mode of Action
1-Bromo-4-chloro-2-ethynylbenzene interacts with its target through a process known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The compound’s action primarily affects the synthesis of benzene derivatives . The electrophilic aromatic substitution reaction it undergoes is a key step in the synthesis of a wide range of aromatic compounds . The resulting changes can have downstream effects on various biochemical pathways, depending on the specific context and the other molecules involved .
Pharmacokinetics
Itsboiling point is 92-93 °C/20 mmHg , and its density is 1.443 g/mL at 25 °C . These properties can influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The molecular and cellular effects of 1-Bromo-4-chloro-2-ethynylbenzene’s action depend on the specific context. Generally, the compound’s interaction with the benzene ring can lead to the formation of a wide range of substituted benzene derivatives . These derivatives can have various effects, depending on their specific structures and the biological systems in which they are present .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Bromo-4-chloro-2-ethynylbenzene. For example, the compound’s reactivity and stability can be affected by factors such as temperature, pH, and the presence of other chemicals
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-bromo-4-chloro-2-ethynylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrCl/c1-2-6-5-7(10)3-4-8(6)9/h1,3-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHFMLXQDHGQYDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=CC(=C1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





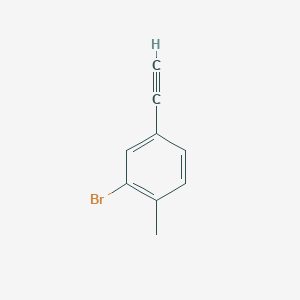


![1-{[(Benzyloxy)carbonyl]amino}-3,3-dimethylcyclohexane-1-carboxylic acid](/img/structure/B1381497.png)

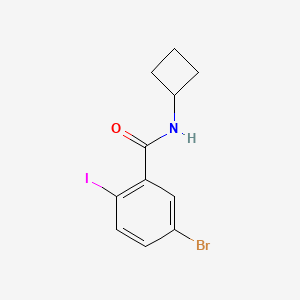
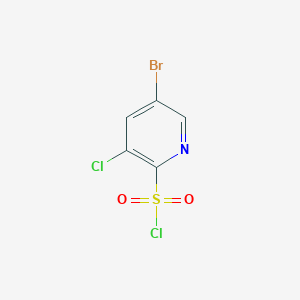
![4-((6-Fluoro-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzoic acid](/img/structure/B1381503.png)
![1-{5-[(Propan-2-yloxy)methyl]-1,2,4-oxadiazol-3-yl}ethan-1-amine](/img/structure/B1381504.png)
